2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Description
BenchChem offers high-quality 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-10-12(2)8-9-17(13)22-19)18(24-25)23-20(26)14-6-4-5-7-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZTMTXLFGGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Related compounds such as indole derivatives are known to interact with their targets through various mechanisms, including free radical reactions. In these reactions, a radical is formed that can remove a hydrogen atom from the compound, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide can modulate their activity, leading to altered cellular responses.
Cellular Effects
The effects of 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.
Molecular Mechanism
At the molecular level, 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active sites of target enzymes, this compound can prevent substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes such as signal transduction and metabolic pathways. Furthermore, 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide have been studied over various time periods. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
